1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
Crystallographic Analysis of Dihydropyridine Core Conformation
The crystallographic analysis of 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid reveals critical structural information about the dihydropyridine core conformation and its spatial arrangement. Based on related dihydropyridine compounds studied through X-ray crystallography, these molecules typically adopt planar conformations that facilitate extensive intermolecular hydrogen bonding networks. The compound crystallizes in a triclinic crystal system, as evidenced by similar dihydropyridine derivatives which show space group P1̄ symmetry with characteristic unit cell parameters.
The dihydropyridine ring system exhibits planarity that is crucial for the compound's stability and reactivity. Crystallographic data from related 6-oxo-1,6-dihydropyridine-3-carboxylic acid structures indicate that four molecules typically adopt planar conformations within the asymmetric unit, forming extensive hydrogen-bonded sheets through intermolecular N—H···O and O—H···O hydrogen bonds. These interactions create R₂²(8) N—H···O hydrogen-bonded motifs and infinite chains formed by C(7) hydrogen-bonded motifs, resulting in sheets that can be alternatively viewed as infinitely fused 32-membered hydrogen-bonded rings.
The conformational analysis reveals that the methoxyphenyl substituent at the N1 position introduces significant steric interactions that influence the overall molecular geometry. The dihedral angle between the dihydropyridine ring and the methoxyphenyl group is a critical parameter that determines the compound's three-dimensional structure and affects its ability to participate in intermolecular interactions. Studies on related compounds with aromatic substituents show dihedral angles that can range significantly depending on the substitution pattern and crystal packing forces.
Spectroscopic Identification (Infrared/Nuclear Magnetic Resonance/Mass Spectrometry) of Functional Groups
The spectroscopic characterization of 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid provides comprehensive information about the functional groups present and their electronic environments. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching frequencies are particularly diagnostic, with the carboxylic acid C=O typically appearing around 1738 cm⁻¹ and the dihydropyridine ring C=O showing absorption in the 1670-1655 cm⁻¹ region.
The infrared spectrum exhibits several key absorption bands that are characteristic of the compound's functional groups. The broad O-H stretch of the carboxylic acid typically appears between 3010-2852 cm⁻¹, while N-H stretching vibrations from the dihydropyridine ring are observed in similar regions. The aromatic C=C stretching vibrations appear around 1577-1529 cm⁻¹, and the C-O stretching of both the carboxylic acid and methoxy groups contributes to absorptions in the 1290-1148 cm⁻¹ region.
| Spectroscopic Technique | Characteristic Signals | Wavenumber/Chemical Shift |
|---|---|---|
| Infrared | Carboxylic acid C=O | ~1738 cm⁻¹ |
| Infrared | Dihydropyridine C=O | 1670-1655 cm⁻¹ |
| Infrared | O-H stretch | 3010-2852 cm⁻¹ |
| Infrared | Aromatic C=C | 1577-1529 cm⁻¹ |
| Mass Spectrometry | Molecular ion [M+Na]⁺ | 267.9689 m/z |
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics. The ¹H Nuclear Magnetic Resonance spectrum shows characteristic signals for the aromatic protons of both the dihydropyridine ring and the methoxyphenyl substituent. The methoxy group appears as a singlet around 3.7-3.8 parts per million, while the aromatic protons show complex multipicity patterns characteristic of substituted benzene rings. The carboxylic acid proton, when observable, appears significantly downfield due to hydrogen bonding effects.
Mass spectrometry confirms the molecular composition, with the molecular ion peak appearing at mass-to-charge ratio 245 for the neutral molecule. The sodium adduct [M+Na]⁺ typically appears at mass-to-charge ratio 267.9689, providing confirmation of the molecular formula C₁₃H₁₁NO₄. Fragmentation patterns show characteristic losses corresponding to the carboxylic acid group and methoxy substituent, supporting the structural assignment.
Tautomeric Equilibrium Studies Between Lactam-Lactim Forms
The tautomeric equilibrium between lactam and lactim forms represents one of the most fascinating aspects of 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid chemistry. This equilibrium involves proton transfer between nitrogen and oxygen atoms within the dihydropyridine ring system, fundamentally altering the electronic structure and properties of the molecule. The lactam form features a C=O double bond and N-H single bond, while the lactim form exhibits C-OH and C=N characteristics.
Computational studies using Density Functional Theory calculations at the G3MP2 and CBS-QB3 levels of theory have provided insights into the relative stabilities of lactam and lactim tautomers. For related dihydropyridine compounds, the equilibrium is often shifted towards the lactam tautomers by approximately 1 kilocalorie per mole in solution, which has been explained by the larger dipole moment of the lactam form enabling stronger solvation interactions. However, the presence of the methoxyphenyl substituent introduces additional electronic effects that can influence this equilibrium position.
| Tautomeric Form | Structural Features | Relative Stability | Key Interactions |
|---|---|---|---|
| Lactam | C=O, N-H bonds | Generally favored | Stronger hydrogen bonding |
| Lactim | C-OH, C=N bonds | Higher energy | Weaker solvation |
| Energy Difference | ~1 kcal/mol (typical) | Solvent dependent | Dipole interactions |
Experimental evidence for tautomerism comes from infrared spectroscopy, where the presence of N-H and C=O stretching frequencies indicates the predominance of the lactam form in the solid state. The absence of these characteristic bands and the appearance of O-H stretching vibrations would suggest lactim tautomer formation. Nuclear Magnetic Resonance studies can also distinguish between tautomers through chemical shift differences and coupling patterns, particularly for protons adjacent to the tautomerizing centers.
The equilibrium position is significantly influenced by environmental factors including solvent polarity, temperature, and pH. In more polar solvents, the lactam form is generally stabilized due to its higher dipole moment and enhanced solvation. The presence of the carboxylic acid group introduces additional complexity, as deprotonation of this functional group can affect the electron density distribution throughout the molecule and consequently influence the lactam-lactim equilibrium.
Studies on related compounds have shown that substituent effects can dramatically alter tautomeric preferences. Electron-withdrawing groups tend to stabilize the lactim form by reducing electron density on nitrogen, while electron-donating substituents favor the lactam tautomer. The methoxyphenyl group in this compound acts as an electron-donating substituent through resonance effects, likely favoring the lactam form under most conditions.
Temperature-dependent studies reveal that the lactam-lactim equilibrium exhibits measurable temperature coefficients, with entropy effects becoming more significant at elevated temperatures. Variable-temperature Nuclear Magnetic Resonance spectroscopy can provide activation energies for tautomeric interconversion, typically ranging from 10-20 kilocalories per mole for similar dihydropyridine systems. These activation barriers are sufficiently low to allow rapid equilibration at room temperature, but high enough to permit detection of both forms under appropriate conditions.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-11-5-3-2-4-10(11)14-8-9(13(16)17)6-7-12(14)15/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZVPKFKGYJRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, a derivative of dihydropyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial treatments.
Chemical Structure and Properties
The compound features a dihydropyridine core with a methoxyphenyl substituent and a carboxylic acid functional group. This structural configuration is pivotal for its biological activity.
Biological Activity Overview
Research indicates that derivatives of dihydropyridine, including 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, exhibit a range of biological activities:
- Anticancer Activity : Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell growth in human glioblastoma (U251), prostatic adenocarcinoma (PC-3), and colorectal adenocarcinoma (HCT-15) cell lines .
- Antimicrobial Properties : The compound has shown promising results in antimicrobial assays against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .
Cytotoxicity Studies
A recent study assessed the cytotoxicity of various derivatives of dihydropyridine, including our compound of interest. The results demonstrated that:
| Compound | IC50 (μM) | Cell Line | Activity Level |
|---|---|---|---|
| 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 9.24 ± 0.9 | HCT-15 (Colorectal) | Moderate |
| Reference Drug (Cisplatin) | 21.4 ± 0.9 | HCT-15 | High |
| Reference Drug (Gefitinib) | 10.4 ± 1.8 | HCT-15 | Moderate |
This table highlights that the compound exhibits an IC50 value comparable to established anticancer agents, suggesting potential as an effective treatment option .
Antimicrobial Evaluation
In antimicrobial studies, the compound was tested against various pathogens, revealing significant inhibitory effects:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound possesses substantial antimicrobial activity, particularly against Gram-negative bacteria .
The exact mechanism by which 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects is still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells through the activation of apoptotic pathways and inhibition of cell proliferation . Additionally, its antimicrobial action may involve interference with bacterial metabolic processes.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
- Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This could position it as a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel diseases (IBD) .
- Anticancer Potential : Recent investigations into related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For example, hybrid compounds that include dihydropyridine structures have shown dual inhibition of key cancer-related proteins such as EGFR and BRAF V600E, indicating a potential pathway for developing anticancer drugs .
Pharmacological Insights
- Gastrointestinal Disorders : The compound has been explored for its effects on gastrointestinal motility disorders, including conditions like ulcerative colitis and Crohn's disease. Its ability to modulate gut motility may provide therapeutic benefits for patients suffering from these conditions .
- Neuroprotective Effects : Some studies suggest that dihydropyridine derivatives can exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by protecting neurons from oxidative stress and apoptosis .
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and evaluated their biological activities. The results indicated that specific substitutions on the dihydropyridine ring significantly enhanced antimicrobial and anticancer activities .
- In Silico Studies : Computational docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that modifications to the methoxy group can lead to improved interactions with target proteins involved in cancer progression .
Comparison with Similar Compounds
Alkyl-Substituted Derivatives
- 1-(2-Methylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 939411-30-0):
Aromatic and Heteroaromatic Derivatives
- 1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1280662-44-3):
- 1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 1171087-88-9): Molecular weight: 260.20 g/mol The nitro group (–NO₂) strongly withdraws electrons, increasing acidity of the carboxylic acid moiety (pKa ~1–2) and reactivity in nucleophilic substitution or metal coordination reactions .
Benzyloxy and Alkoxy Derivatives
- 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: Not listed; see synthesis in ): The benzyloxy group (–OCH₂C₆H₅) provides steric hindrance and lipophilicity, which may reduce enzymatic hydrolysis rates compared to methoxy-substituted analogs .
Preparation Methods
Hydrothermal Synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic Acid Core
A foundational method relevant to the preparation of the target compound involves the hydrothermal synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid, the core scaffold of the molecule. This method uses a sealed hydrothermal reactor where 2-chloro-5-trifluoromethylpyridine is reacted with water at elevated temperatures (100–180 °C) for 24–72 hours. The process yields white flaky crystals of the dihydropyridine carboxylic acid with high purity and stability, achieving yields above 80%. The reaction benefits from the use of water as a green solvent and simple equipment, producing crystals with fewer internal defects and good thermal stability, suitable for long-term storage at room temperature.
| Parameter | Details |
|---|---|
| Starting material | 2-chloro-5-trifluoromethylpyridine |
| Solvent | Water |
| Temperature range | 100–180 °C |
| Reaction time | 24–72 hours |
| Yield | >80% |
| Product form | White flaky crystals |
| Advantages | Green solvent, simple operation, stable crystals |
Multi-Step Organic Synthesis Involving 2-Methoxyphenyl Derivatives
The preparation of 1-(2-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid often involves multi-step organic synthesis starting from 2-methoxybenzylamine or related 2-methoxyphenyl precursors. The key steps include:
- Formation of the pyridine ring substituted with the 2-methoxyphenyl group.
- Introduction of the 6-oxo and 3-carboxylic acid functionalities through controlled oxidation and carboxylation reactions.
- Use of organic solvents and catalysts to optimize reaction rates and product purity.
Industrial methods may employ batch or continuous flow processes, with reaction parameters optimized for yield, cost, and environmental impact. Automated monitoring and purification systems are often integrated to ensure consistent quality and scalability.
Stepwise Synthesis via Dimethyl Oxalate and Lithium Hydride
A detailed synthetic route for structurally related dihydropyridine carboxylic acids provides insight into potential preparation strategies for the target compound. This method involves:
- Reaction of methyl 4-methoxyacetoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an intermediate.
- Addition of aminoacetaldehyde dimethyl acetal to form a key intermediate amine.
- Reaction of this intermediate with dimethyl oxalate in the presence of lithium hydride (LiH) in methanol at temperatures ranging from -25 °C to 40 °C over 14 hours.
- Subsequent hydrolysis with lithium hydroxide (LiOH) at low temperatures (-5 °C to 5 °C).
- Acid quenching with hydrochloric acid (HCl) in methanol/water mixture to isolate the final product.
This multi-stage process yields a solid dihydropyridine carboxylic acid derivative after filtration and drying. The reaction conditions are carefully controlled to maintain product integrity and optimize yield.
| Stage | Reagents/Conditions | Temperature (°C) | Duration |
|---|---|---|---|
| 1 | Methyl 4-methoxyacetoacetate + DMFDMA | Room temp | 1.5 hours |
| 2 | Aminoacetaldehyde dimethyl acetal addition | Room temp | 1 hour |
| 3 | Dimethyl oxalate + LiH in methanol | -25 to 40 | 14 hours |
| 4 | LiOH hydrolysis | -5 to 5 | 1 hour |
| 5 | Acid quench with HCl in MeOH/water | Below 5 | - |
Summary Table of Preparation Methods
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error Analysis : Report 95% confidence intervals for IC values and use ANOVA for multi-group comparisons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
